molecular formula C11H12N2O2 B3165674 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine CAS No. 902835-79-4

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Cat. No.: B3165674
CAS No.: 902835-79-4
M. Wt: 204.22 g/mol
InChI Key: UKVNWFLUOHWKPC-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a methoxyphenyl group attached to the isoxazole ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine typically involves multi-step organic reactions. One common method starts with the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 4-(4-methoxyphenyl)-3-methylisoxazole. Finally, the isoxazole derivative is aminated using ammonia or an amine source to produce this compound .

Chemical Reactions Analysis

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine has diverse applications in scientific research:

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine can be compared with other similar compounds such as:

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-10(11(12)15-13-7)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVNWFLUOHWKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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